Choriogonadotropin alfa is a recombinant form of human chorionic gonadotropin, primarily utilized in the treatment of female infertility by inducing ovulation. This compound is an important therapeutic agent in reproductive medicine, functioning similarly to the natural hormone produced during pregnancy. Choriogonadotropin alfa is marketed under various brand names, including Ovidrel and Ovitrelle, and is classified as a biologic drug due to its protein-based nature.
Choriogonadotropin alfa is derived from recombinant DNA technology, which allows for the production of this glycoprotein hormone in laboratory settings. The natural source of human chorionic gonadotropin is the placenta, where it is produced by syncytiotrophoblasts during pregnancy. The classification of choriogonadotropin alfa falls under protein-based therapies within the broader category of hormones, specifically as a gonadotropic hormone that plays a crucial role in reproductive health .
The synthesis of choriogonadotropin alfa involves recombinant DNA technology, where the genes encoding the alpha and beta subunits of human chorionic gonadotropin are inserted into host cells, typically Chinese hamster ovary cells. These cells are then cultured to produce the hormone in large quantities. The process includes several steps:
This method allows for a consistent supply of choriogonadotropin alfa without the ethical concerns associated with extracting hormones from human sources .
Choriogonadotropin alfa is a heterodimeric glycoprotein composed of two subunits: an alpha subunit (92 amino acids) and a beta subunit (145 amino acids). The molecular weight of choriogonadotropin alfa is approximately 25,219 Da .
Choriogonadotropin alfa primarily engages in receptor-mediated reactions upon administration:
These reactions highlight the compound's role as a functional analog of luteinizing hormone, effectively mimicking its physiological effects .
Choriogonadotropin alfa functions by closely mimicking the action of natural human chorionic gonadotropin. Upon binding to LHCGR on granulosa and theca cells in the ovaries, it stimulates:
This mechanism is particularly beneficial in clinical settings where endogenous luteinizing hormone levels are insufficient for normal ovulatory function .
These properties are critical for ensuring effective delivery and efficacy during therapeutic applications .
Choriogonadotropin alfa has several significant applications in medical science:
Choriogonadotropin alfa is a heterodimeric glycoprotein hormone composed of two non-covalently linked subunits: a 92-amino acid alpha subunit (α-hCG) and a 145-amino acid beta subunit (β-hCG). The alpha subunit is identical to that of other human pituitary glycoprotein hormones, including luteinizing hormone (LH), follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH). It is encoded by a single gene (CGA) located on chromosome 6q14-q21. The beta subunit, encoded by a cluster of six genes (CGB) on chromosome 19q13.3, confers hormonal specificity. Notably, CGB7 exhibits sequence variations that may influence biological activity [3] [9].
The β-subunit contains a unique 24-amino acid carboxy-terminal peptide (CTP) absent in LHβ. This extension features four serine-linked O-glycosylation sites, which critically prolong the hormone’s serum half-life by reducing renal clearance. Structural analyses reveal that the heterodimer forms a hydrophobic core surrounded by hydrophilic residues, creating a high surface area-to-volume ratio (2.8× that of a sphere) essential for receptor interactions [3] [7].
Table 1: Subunit Characteristics of Choriogonadotropin Alfa
Subunit | Amino Acid Length | Encoding Genes | Chromosomal Location | Key Structural Features |
---|---|---|---|---|
Alpha (α) | 92 residues | CGA (single gene) | 6q14-q21 | Common to LH, FSH, TSH; 2 N-glycosylation sites |
Beta (β) | 145 residues | CGB (6 genes) | 19q13.3 | Unique CTP domain; 2 N-glycosylation + 4 O-glycosylation sites |
Glycosylation constitutes 30% of choriogonadotropin alfa’s molecular mass and drives its functional heterogeneity. The alpha subunit contains two N-linked glycosylation sites (Asn-52 and Asn-78), while the beta subunit harbors two N-linked sites (Asn-13 and Asn-30) and four O-linked sites (Ser-121, Ser-127, Ser-132, Ser-138) [5] [9]. Mass spectrometry studies reveal that N-glycans are primarily di-antennary complex structures terminating with sialic acid, whereas O-glycans are smaller core-1 mucin-type structures [10].
Recombinant choriogonadotropin alfa exhibits isoform diversity due to:
Table 2: Glycosylation Sites and Functional Impact
Subunit | Site | Glycosylation Type | Biological Role |
---|---|---|---|
Alpha | Asn-52 | N-linked | Modulates hormone solubility and stability |
Alpha | Asn-78 | N-linked | Influences metabolic clearance rates |
Beta | Asn-13, Asn-30 | N-linked | Stabilizes protein folding; affects receptor binding |
Beta | Ser-121/127/132/138 | O-linked | Extends half-life via reduced renal clearance |
Choriogonadotropin alfa shares >80% sequence homology with endogenous human chorionic gonadotropin (hCG) and pituitary LH. The alpha subunit is identical across hCG, LH, FSH, and TSH, enabling common biosynthesis pathways. The beta subunit shares 85% homology with LHβ but diverges at the CTP region, which is exclusive to hCGβ [3] [8].
Key functional implications include:
Recombinant choriogonadotropin alfa is synthesized using Chinese Hamster Ovary (CHO) cells transfected with plasmid vectors encoding the α- and β-subunit genes. This system is preferred for its capacity to perform human-like glycosylation, particularly sialylation [4] [6].
The production process involves:
Liquid chromatography-mass spectrometry (LC-MS) analyses confirm that recombinant hCG’s glycan profiles (e.g., sialylated di-antennary structures at Asn-78) match those of pregnancy-derived hCG within ±5 Da mass accuracy, validating its bioequivalence [7] [10].
Table 3: Recombinant vs. Natural hCG Glycoforms
Parameter | Recombinant Choriogonadotropin Alfa | Urinary hCG | Biological Significance |
---|---|---|---|
Alpha subunit glycans | Triantennary (when free) | Biantennary | Alters electrophoretic mobility; no functional impact |
Sialic acid content | Higher terminal sialylation | Moderate | Extends half-life; reduces clearance |
O-glycosylation | Core-1 mucin-type structures | Similar core-1 | Critical for metabolic stability |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1